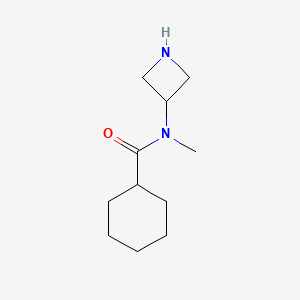

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide

Descripción

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with a methyl group and an azetidine (a four-membered lactam ring) at the nitrogen atom. This structure combines the conformational rigidity of the cyclohexane ring with the strained azetidine moiety, which may influence its physicochemical properties and biological activity.

Propiedades

IUPAC Name |

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-13(10-7-12-8-10)11(14)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLUTDZQUCLYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach not only reduces the environmental impact but also improves the overall yield and efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: The azetidine ring can undergo substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminium hydride or sodium borohydride.

Substitution: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the azetidine ring .

Aplicaciones Científicas De Investigación

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of bacterial growth or modulation of cellular pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share key structural motifs with N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide, enabling comparative analysis:

Key Observations :

- Ring Size: The target compound’s azetidine (4-membered lactam) contrasts with the seven-membered lactam in , which adopts a chair conformation.

- Substituents : The N-methyl group in the target compound may reduce polarity compared to bulkier substituents (e.g., indazole in or acetylphenyl in ), affecting solubility and pharmacokinetics.

Key Findings :

- Coupling Agents : The use of PyBOP () or carbodiimide () for amide bond formation is common, suggesting similar strategies might apply to the target compound.

- Yields : Higher yields (67–97%) are observed in beta-lactam syntheses (), while cyclohexanecarboxamide derivatives show moderate yields (41–77%) due to steric hindrance or purification challenges.

Research Findings and Implications

- Structural Flexibility : The cyclohexane core provides conformational stability, while the azetidine ring’s strain may enhance interactions with biological targets (e.g., enzymes or receptors).

- Synthetic Optimization : PyBOP or carbodiimide-mediated coupling () could be prioritized for synthesizing the target compound, with yields expected around 50–70%.

Actividad Biológica

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is a compound characterized by its unique structural features, including an azetidine ring and a cyclohexanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets that may lead to therapeutic applications.

Structure and Properties

- Molecular Formula : C12H19N2O

- Key Functional Groups : Azetidine ring, cyclohexanecarboxamide.

The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating biological activity. This structural mimicry is crucial for its pharmacological properties.

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide involves:

- Binding Interactions : The azetidine and cyclohexanecarboxamide groups can form hydrogen bonds and hydrophobic interactions with biological targets, influencing their activity.

- Enzymatic Modulation : It can act as an inhibitor or activator of specific enzymatic pathways, impacting various physiological processes.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features may exhibit significant anticancer activities. For instance, the compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been observed. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects due to its structural similarity to known neuroactive agents. It has been suggested that it could influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide inhibits cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions in therapeutic settings .

- Anticancer Activity Assessment : Research involving various cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound in cancer therapy .

- Neurotoxicology Studies : Investigations into the neurotoxic effects revealed that the compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development in neuropharmacology.

Comparative Analysis of Similar Compounds

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| N-(4-Oxocyclohexyl)acetamide | 0.77 | Potentially involved in metabolic pathways |

| N-(3,5-Dimethyladamantan-1-yl)acetamide | 0.76 | Anticancer properties |

| N-(Trans-4-hydroxycyclohexyl)acetamide | 0.74 | Possible receptor modulation |

| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 0.74 | Related to neurological activity |

| 1-Azaspiro[4.5]decane-2,8-dione | 0.85 | Diverse pharmacological profiles |

This table illustrates the uniqueness of N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide within its chemical class and highlights its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.